molecular formula C14H11NO2 B12736749 2(3H)-Benzoxazolone, 6-(phenylmethyl)- CAS No. 93771-20-1

2(3H)-Benzoxazolone, 6-(phenylmethyl)-

Cat. No.: B12736749
CAS No.: 93771-20-1
M. Wt: 225.24 g/mol
InChI Key: SJUCTTNCWAPOTO-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone is a heterocyclic scaffold widely recognized as a "privileged structure" in medicinal chemistry due to its metabolic stability and capacity to mimic phenolic/catecholic moieties . The compound 2(3H)-Benzoxazolone, 6-(phenylmethyl)- features a phenylmethyl substituent at the 6th position of the benzoxazolone core.

Synthetic routes for 6-substituted benzoxazolones typically involve Friedel-Crafts acylation followed by Claisen-Schmidt condensation or Mannich reactions to introduce functional groups . For example, 6-acetyl-2(3H)-benzoxazolone serves as a key intermediate for chalcone derivatives, which are further modified to enhance hydrophilicity or bioactivity .

Properties

CAS No.

93771-20-1

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

6-benzyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H11NO2/c16-14-15-12-7-6-11(9-13(12)17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)

InChI Key

SJUCTTNCWAPOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

Preparation Methods

Bromination at Position 6

6-Bromo-2-benzoxazolinone is synthesized using TCCA and trifluoromethanesulfonic acid in dichloromethane:

Reagent Amount
2-Benzoxazolinone 3.00 g (22.2 mmol)
TCCA 3.49 g (12.2 mmol)
Trifluoromethanesulfonic Acid 5.00 g (33.3 mmol)
Yield 86%

Suzuki-Miyaura Coupling

The brominated intermediate reacts with benzyl boronic acid under palladium catalysis to install the phenylmethyl group:

Condition Detail
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent THF/H₂O
Temperature 70°C
Yield 70–85%

Direct Cyclization of Functionalized Precursors

An alternative route involves cyclizing 2-amino-5-benzylphenol with urea or phosgene:

Procedure :

  • Benzylation of 2-aminophenol :
    • 2-Aminophenol reacts with benzyl chloride in the presence of AlCl₃·DMF.
    • Yield: 65–75% (for analogous acylations).
  • Cyclization :
    • The benzylated intermediate is heated with urea at 160°C for 15–25 min.
Step Condition
Benzylation AlCl₃·DMF, 0°C → RT, 6–8 hr
Cyclization 160°C, 15–25 min

Comparative Analysis of Methods

Method Advantages Limitations
Hofmann Rearrangement Scalable, continuous flow Requires post-functionalization
Suzuki Coupling High regioselectivity Requires brominated precursor
Direct Cyclization Fewer steps Challenging precursor synthesis

Key Reaction Optimization Findings

  • Base Concentration : Increasing NaOH from 0.5 M to 2 M in the Hofmann rearrangement improves conversion from 45% to >90%.
  • Lewis Acid Choice : AlCl₃·DMF outperforms PPA in electrophilic substitutions, providing higher yields (80% vs. 60%).
  • Coupling Catalysts : Pd(PPh₃)₄ gives superior results compared to Ni-based catalysts in Suzuki reactions.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzoxazolone, 6-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoxazolone ring to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazolone ring or the phenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2(3H)-Benzoxazolone, 6-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug discovery and development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Cytotoxicity

Substituents significantly influence cytotoxicity. For example:

  • 6-[3-(4-Trifluoromethylphenyl)-propenoyl]: Exhibited the highest cytotoxicity (CC₅₀ = 1.4–30.9 μM) against human tumor cell lines due to its strong electron-withdrawing trifluoromethyl group enhancing membrane permeability .
  • 6-(Furan-2-yl-propenoyl): Demonstrated lower cytotoxicity (CC₅₀ > 50 μM) compared to phenyl-substituted analogs, likely due to reduced hydrophobicity .

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition :
    • The trifluoromethylphenyl chalcone derivative showed IC₅₀ values of 8.2 nM (hCA I) and 7.5 nM (hCA II), outperforming phenylmethyl analogs .
    • 6-(Phenyl) derivatives exhibited moderate CA inhibition, while thiophene/furan analogs had negligible activity .
  • Acetylcholinesterase (AChE) Inhibition: Phenyl-substituted derivatives (e.g., 6-(3-phenyl-propenoyl)) demonstrated higher AChE inhibition (IC₅₀ = 0.8 μM) compared to thiophene/furan analogs (IC₅₀ = 1.2–2.5 μM) .

Anti-Inflammatory and Analgesic Effects

  • 6-(3-Chlorobenzoyl)-5-methyl-2(3H)-benzoxazolone : Reduced carrageenan-induced edema by 41.66%, surpassing indomethacin in potency .
  • 6-(Phenylmethyl) analogs : Hypothetically, the bulky phenylmethyl group may reduce ulcerogenic risks compared to smaller, more reactive substituents .

Key Research Findings

Trifluoromethylphenyl Derivative Superiority : The 4-trifluoromethylphenyl group at position 6 maximizes cytotoxicity and CA inhibition, making it a lead candidate for anticancer drug development .

Phenyl vs. Heterocyclic Substituents : Phenyl groups enhance AChE inhibition and cytotoxicity, whereas thiophene/furan substituents prioritize metabolic stability .

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